

Application Notes and Protocols: Xantphos Pd G3 in C-S Bond Formation

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Compound of Interest		
Compound Name:	Xantphos PD G3	
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This document provides detailed application notes and experimental protocols for the use of the third-generation Buchwald precatalyst, **Xantphos Pd G3**, in carbon-sulfur (C-S) bond formation reactions. This catalyst offers high efficiency, broad substrate scope, and mild reaction conditions, making it a valuable tool in synthetic chemistry, particularly for the synthesis of complex molecules in drug discovery and development.

Introduction

Xantphos Pd G3 is an air- and moisture-stable palladium precatalyst that has demonstrated significant utility in a variety of cross-coupling reactions.[1] Its high reactivity and stability allow for lower catalyst loadings, shorter reaction times, and a high tolerance for functional groups.[1] In the realm of C-S bond formation, **Xantphos Pd G3** has emerged as a robust catalyst for the coupling of a wide range of thiols with aryl and heteroaryl halides.

The applications highlighted herein demonstrate the versatility of **Xantphos Pd G3** in synthesizing diverse sulfur-containing compounds, from complex thioglycosides to fluorescent benzothiadiazole derivatives.

Key Applications and Data Synthesis of N,S-bis-Glycosylquinolin-2-ones



Xantphos Pd G3 has been successfully employed in the Buchwald-Hartwig-Migita cross-coupling of 1-thiosugars with 3-iodo-N-glycosylquinolin-2-ones. This methodology allows for the efficient synthesis of complex N,S-bis-glycosyl quinolin-2-ones under mild conditions.[2]

Table 1: **Xantphos Pd G3** Catalyzed Coupling of Thiosugars with Iodo N-glucosylquinolin-2-ones[2]

Entry	Thiosug ar (equiv.)	Aryl lodide	Base (equiv.)	Solvent	Temp.	Time (h)	Yield (%)
1	1-Thio-β- D- galactose (2.5)	β-3-iodo N- glucosylq uinolin-2- one	Et₃N (1.2)	THF	RT	2-3	70
2	1-Thio-β- D- cellobios e (2.5)	β-3-iodo N- glucosylq uinolin-2- one	Et₃N (1.2)	THF	RT	2-3	97
3	1-Thio-β- D- maltotrio se (2.5)	β-3-iodo N- glucosylq uinolin-2- one	Et₃N (1.2)	THF	RT	2-3	98

Catalyst Loading: 5.0 mol % **Xantphos Pd G3**. RT = Room Temperature.

Microwave-Assisted C–S Cross-Coupling of Aryl Bromides

The use of microwave irradiation in conjunction with **Xantphos Pd G3** significantly accelerates the C-S cross-coupling of aryl bromides with various benzenethiols. This method offers the advantages of short reaction times, low catalyst loading, and high yields under eco-friendly conditions.[3][4]



Table 2: Microwave-Assisted C-S Coupling of 2-(4-bromophenyl)benzothiazole with Benzenethiols[3]

Entry	Benzen ethiol	Base	Solvent	Temp. (°C)	Power (W)	Time (min)	Yield (%)
1	Benzenet hiol	K₂CO₃	DMF	80	200	15	92
2	4- Methylbe nzenethi ol	K₂CO₃	DMF	80	200	15	95
3	4- Methoxy benzenet hiol	K ₂ CO ₃	DMF	80	200	15	98
4	4- Chlorobe nzenethi ol	K₂CO₃	DMF	80	200	15	89

Catalyst Loading: Not specified, but described as "low".

Synthesis of Bis-arylsulfenyl-benzo-2,1,3-thiadiazoles

Xantphos Pd G3 is an effective catalyst for the synthesis of fluorescent bis-arylsulfenyl-benzo-2,1,3-thiadiazoles via microwave-assisted C-S cross-coupling. This reaction proceeds with high yields and short reaction times.[5]

Table 3: Microwave-Assisted Synthesis of Bis-arylsulfenyl-benzo-2,1,3-thiadiazoles[5]



Entry	Benze nethiol	Aryl Dibro mide	Base	Solven t	Temp. (°C)	Power (W)	Time (min)	Yield (%)
1	Benzen ethiol	4,7- dibromo -benzo- 2,1,3- thiadiaz ole	K2COз	DMF	75	200	10	90
2	4- Methylb enzenet hiol	4,7- dibromo -benzo- 2,1,3- thiadiaz ole	К2СО3	DMF	75	200	10	93
3	4- Methox ybenze nethiol	4,7- dibromo -benzo- 2,1,3- thiadiaz ole	К2СОз	DMF	75	200	10	95

Catalyst Loading: Not specified.

Experimental Protocols

Protocol 1: General Procedure for C-S Coupling of Thiosugars with Aryl Iodides[2]

- To a dry resealable tube (5 mL), add **Xantphos Pd G3** (5.0 mol %), the thiosugar (2.5 equiv.), and the 3-iodo N-glucosylquinolin-2-one (1.0 equiv., e.g., 0.083 mmol).
- Cap the tube with a rubber septum, evacuate the tube, and backfill with argon.



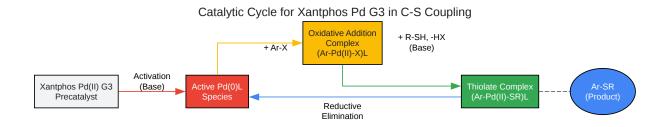
- Add anhydrous THF (1 mL) and triethylamine (Et₃N, 1.2 equiv.) via syringe. For unprotected sugar compounds, a mixture of THF/H₂O (4:1, 1 mL total) can be used.
- Seal the tube and stir the reaction mixture vigorously at room temperature for 2-3 hours.
- Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired N,S-bis-glycosyl quinolin-2-one.

Protocol 2: General Procedure for Microwave-Assisted C-S Cross-Coupling[3][5]

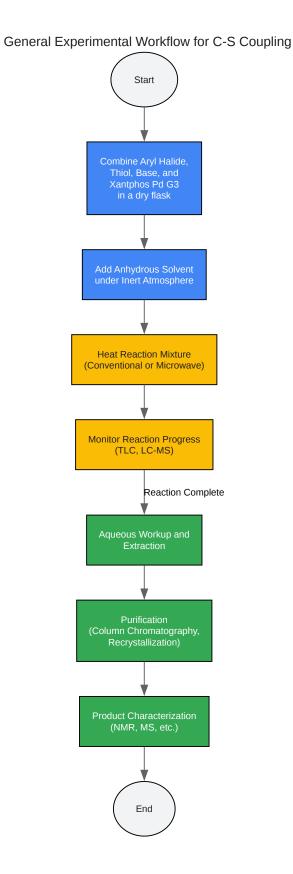
- In a microwave-safe reaction vial, combine the aryl bromide (1.0 equiv.), the benzenethiol (1.1-1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a catalytic amount of Xantphos Pd G3 (e.g., 1-2 mol %).
- Add dimethylformamide (DMF) as the solvent (concentration typically 0.1-0.5 M).
- Seal the vial and place it in the microwave reactor.
- Irradiate the mixture at the specified temperature (e.g., 80 °C) and power (e.g., 200 W) for the indicated time (e.g., 10-15 minutes).
- After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to yield the desired aryl sulfide.

Diagrams









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